molecular formula C9H7F13O B1305848 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol CAS No. 80806-68-4

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Cat. No.: B1305848
CAS No.: 80806-68-4
M. Wt: 378.13 g/mol
InChI Key: HMGDEQANNRNNKX-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol is a fluorinated alcohol compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol typically involves the fluorination of nonanol derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to introduce fluorine atoms into the nonanol structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alcohol group to an alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of perfluorinated ketones or carboxylic acids.

    Reduction: Formation of perfluorinated alkanes.

    Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect the function of membrane-bound proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h23H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDEQANNRNNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379871
Record name 3-(Perfluorohexyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80806-68-4
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80806-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluorohexyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.196.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol 19 (15 g, 29.8 mmol) was slowly added to a solution of lithium aluminum hydride (1.14 g, 30.1 mmol) in THF (60 mL). After stirring at room temperature overnight, the reaction mixture was quenched with ethylacetate (5 mL). Water (150 mL) was added to the mixture and extracted with ether (3×75 mL). Ether layers were combined, washed with water and brine solution. The ether layer was then concentrated and distilled to get 20 (8.66 g, 77%) bp 90-92° C. at aspirator pressure; 1H NMR (CDCl3) δ3.75 (t, J=6.1 Hz, 2H), δ2.31-2.13 (mn, 2H), δ1.92-1.83 (mn, 2H)
Quantity
15 g
Type
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Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
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Reaction Step One
Name
Yield
77%

Synthesis routes and methods II

Procedure details

After confirming disappearance of C6F13CH═CH2 by gas chromatography, the reaction was terminated by cooling to obtain a reaction liquid. From the obtained reaction liquid, majority of methanol was distilled off under reduced pressure, and then, the reaction liquid was washed with water to remove the remaining methanol thereby to obtain 430 g of C6F13CH2CH2CH2OH having a purity of 92.8%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol contribute to the unique properties of the synthesized polythiophene polymer?

A1: this compound is a key component in synthesizing a regioregular side-chain semifluorinated polythiophene (P3sfT) []. The compound reacts with 3-thiophene ethanol to form a semifluorinated thiophene monomer. This monomer then undergoes polymerization using Kumada catalyst-transfer polycondensation, resulting in P3sfT.

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